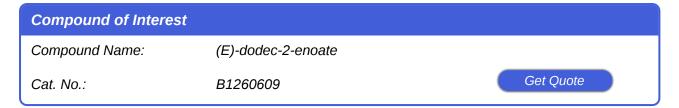


Spectroscopic Analysis of (E)-dodec-2-enoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(E)-dodec-2-enoate**, a valuable compound in various research and development applications. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for obtaining such spectra. The information is presented to aid in the identification, characterization, and quality control of **(E)-dodec-2-enoate** in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the predicted and analogous spectroscopic data for **(E)-dodec-2-enoate**. Due to the limited availability of a complete set of experimentally verified data in publicly accessible literature, these tables are compiled from predictive models and data from closely related analogues. These values provide a strong baseline for the characterization of **(E)-dodec-2-enoate**.

Table 1: ¹H NMR Spectroscopic Data (Predicted)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.97	dt	1H	H-3
~5.81	d	1H	H-2
~4.18	q	2H	-OCH ₂ CH ₃
~2.18	q	2H	H-4
~1.45	quint	2H	H-5
~1.27	m	10H	H-6 to H-10
~1.29	t	3H	-OCH ₂ CH ₃
~0.88	t	3H	H-12

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted and may vary slightly from experimental values.

Table 2: 13C NMR Spectroscopic Data (Predicted)



Chemical Shift (ppm)	Assignment
~166.5	C-1 (C=O)
~149.8	C-3
~121.1	C-2
~60.2	-OCH₂CH₃
~32.2	C-4
~31.8	C-10
~29.3	C-8
~29.2	C-7
~29.1	C-6
~28.1	C-5
~22.7	C-11
~14.3	-OCH₂CH₃
~14.1	C-12

Solvent: CDCl₃. Data is predicted and may vary slightly from experimental values.

Table 3: Infrared (IR) Spectroscopic Data (Analogous)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2955-2855	Strong	C-H (alkane) stretching
~1725	Strong	C=O (ester) stretching
~1655	Medium	C=C (alkene) stretching
~1170	Strong	C-O (ester) stretching
~980	Medium	=C-H (trans) bending



Data is based on characteristic values for similar α,β -unsaturated esters.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
226.2	~20	[M] ⁺ (Molecular Ion)
181.1	~30	[M - OCH ₂ CH ₃] ⁺
153.1	~10	[M - COOCH2CH3]+
88.1	~100	McLafferty rearrangement fragment

Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of liquid samples such as **(E)-dodec-2-enoate**.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation:
 - Approximately 5-10 mg of the liquid (E)-dodec-2-enoate sample is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to provide a chemical shift reference at 0.00 ppm.
 - The solution is transferred into a clean, dry 5 mm NMR tube.
 - The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
- ¹H NMR Spectroscopy:



- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized by shimming.
- A standard one-pulse ¹H NMR experiment is performed at a specific frequency (e.g., 400 MHz).
- The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the spectrum.
- The spectrum is phased, baseline-corrected, and the chemical shifts are referenced to the TMS signal.
- ¹³C NMR Spectroscopy:
 - Following ¹H NMR analysis, the spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz).
 - A standard proton-decoupled ¹³C NMR experiment (e.g., using a broadband decoupling sequence) is performed.
 - A larger number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
 - The acquired FID is processed similarly to the ¹H spectrum.

2.2 Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid Film):
 - A drop of the liquid (E)-dodec-2-enoate is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - A second salt plate is placed on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.



- Care is taken to ensure no air bubbles are trapped in the film.
- Data Acquisition:
 - A background spectrum of the empty spectrometer is recorded.
 - The "sandwiched" salt plates are placed in the sample holder of the FTIR spectrometer.
 - The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
 - The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

2.3 Mass Spectrometry (MS)

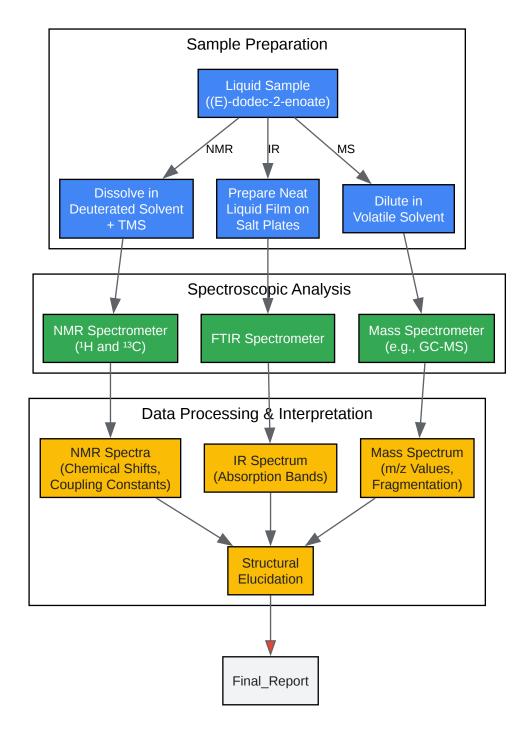
- Sample Preparation and Introduction:
 - A dilute solution of the (E)-dodec-2-enoate sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
 - The sample can be introduced into the mass spectrometer via direct infusion or, for mixture analysis, through a gas chromatography (GC) or liquid chromatography (LC) system coupled to the MS.
- Data Acquisition (Electron Ionization GC/MS):
 - For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column.
 - The separated components elute from the column and enter the ion source of the mass spectrometer.
 - In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.



• A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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